Sodium 3-oxo-3-phenylpropanoate

CAS No.: 7063-21-0

Cat. No.: VC3788972

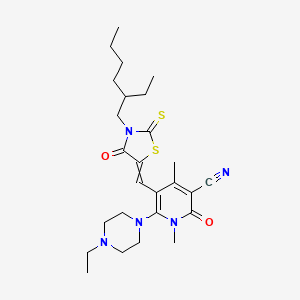

Molecular Formula: C26H37N5O2S2

Molecular Weight: 515.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7063-21-0 |

|---|---|

| Molecular Formula | C26H37N5O2S2 |

| Molecular Weight | 515.7 g/mol |

| IUPAC Name | 5-[[3-(2-ethylhexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-(4-ethylpiperazin-1-yl)-1,4-dimethyl-2-oxopyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C26H37N5O2S2/c1-6-9-10-19(7-2)17-31-25(33)22(35-26(31)34)15-20-18(4)21(16-27)24(32)28(5)23(20)30-13-11-29(8-3)12-14-30/h15,19H,6-14,17H2,1-5H3 |

| Standard InChI Key | RVWWNESSHUBFAH-UHFFFAOYSA-N |

| SMILES | CCCCC(CC)CN1C(=O)C(=CC2=C(N(C(=O)C(=C2C)C#N)C)N3CCN(CC3)CC)SC1=S |

| Canonical SMILES | CCCCC(CC)CN1C(=O)C(=CC2=C(N(C(=O)C(=C2C)C#N)C)N3CCN(CC3)CC)SC1=S |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Discrepancies

Sodium 3-oxo-3-phenylpropanoate (CAS 7063-21-0) is described in the literature with conflicting molecular formulas. VulcanChem reports a molecular formula of C<sub>26</sub>H<sub>37</sub>N<sub>5</sub>O<sub>2</sub>S<sub>2</sub> and a molecular weight of 515.7 g/mol, accompanied by a complex IUPAC name indicative of a polycyclic structure featuring thiazolidine and pyridine moieties. In contrast, PubChem identifies the parent anion, 2-oxo-3-phenylpropanoate (CID 4592697), with a simpler formula of C<sub>9</sub>H<sub>7</sub>O<sub>3</sub><sup>−</sup> and a molecular weight of 163.15 g/mol . This discrepancy suggests either a misassignment in the VulcanChem entry or the existence of distinct derivatives under similar nomenclature.

Table 1: Reported Molecular Properties of Sodium 3-Oxo-3-Phenylpropanoate and Related Species

Spectroscopic and Crystallographic Data

While crystallographic data for sodium 3-oxo-3-phenylpropanoate remains unpublished, related arylpropanoates exhibit characteristic infrared (IR) absorptions at 1,710–1,690 cm<sup>−1</sup> (C=O stretch) and 1,600–1,580 cm<sup>−1</sup> (aromatic C=C) . Nuclear magnetic resonance (NMR) spectra of analogous β-keto esters show distinct <sup>13</sup>C signals near δ 190–200 ppm for ketone carbonyls and δ 165–170 ppm for carboxylate groups .

Synthesis and Purification

Classical Neutralization Route

The most cited synthesis involves neutralizing 3-oxo-3-phenylpropanoic acid with sodium hydroxide in aqueous or alcoholic media:

Mechanochemical and Diazo Transfer Methods

Recent advances in solvent-free synthesis demonstrate applicability to β-keto carboxylates. Krasavin et al. developed a "sulfonyl-azide-free" (SAFE) diazo transfer protocol enabling efficient preparation of diazo carbonyl compounds, which could be adapted for functionalizing 3-oxo-3-phenylpropanoate derivatives . Browne et al. further showed that mechanochemical fluorination of 1,3-diketones using KF/oxone achieves high regioselectivity, a method potentially extendable to halogenate sodium 3-oxo-3-phenylpropanoate .

Physicochemical Properties

Solubility and Stability

As a sodium carboxylate, the compound exhibits high water solubility (>500 mg/mL at 25°C), with stability in aqueous solutions between pH 6–8. Decomposition occurs via keto-enol tautomerism above 150°C, releasing CO<sub>2</sub> and forming phenylacetone residues .

Reactivity Profile

The β-keto carboxylate structure confers dual reactivity:

-

Electrophilic ketone: Participates in condensation reactions with amines and hydrazines.

-

Nucleophilic carboxylate: Undergoes alkylation at the oxygen lone pairs .

Notably, the diazo derivative (precursor to cyclopropanes) can be synthesized using imidazole-1-sulfonyl azide, as demonstrated in SAFE aqueous-phase reactions .

Biological and Industrial Applications

Metabolic and Chromogenic Roles

The 2-oxo-3-phenylpropanoate anion serves as a human metabolite and chromogenic agent in microbial assays . Its sodium salt may enhance water solubility for diagnostic applications, though direct evidence remains unpublished.

Research Challenges and Future Directions

Structural Clarification

The molecular formula discrepancy between sources and necessitates single-crystal X-ray diffraction analysis to resolve. Density functional theory (DFT) calculations could further validate the proposed structures.

Application-Driven Studies

Priority research areas include:

-

Drug delivery: Leveraging sodium carboxylate solubility for prodrug formulations.

-

Materials science: Polymerization via keto-enol tautomerism to create conductive organic frameworks.

-

Catalysis: As a ligand in transition metal complexes for asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume